

cyclopropylmethanol spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: Cyclopropylmethanol

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An In-depth Technical Guide to the Spectral Data of Cyclopropylmethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cyclopropylmethanol**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes a logical workflow for spectral analysis.

Molecular Structure

Cyclopropylmethanol (C₄H₈O) is a primary alcohol containing a cyclopropyl ring. Its structure dictates the spectral features observed in NMR, IR, and MS analyses.

IUPAC Name: **Cyclopropylmethanol**[\[1\]](#) Molecular Formula: C₄H₈O[\[1\]](#) Molecular Weight: 72.11 g/mol [\[1\]](#) CAS Number: 2516-33-8[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **cyclopropylmethanol**, ¹H and ¹³C NMR provide distinct signals corresponding to the different nuclei in the molecule.

¹H NMR Spectral Data

The ^1H NMR spectrum of **cyclopropylmethanol** is characterized by signals for the methylene protons of the hydroxymethyl group, the methine proton on the cyclopropyl ring, and the diastereotopic methylene protons of the cyclopropyl ring.

Table 1: ^1H NMR Data for **Cyclopropylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	Doublet	2H	-CH ₂ OH
~1.0	Multiplet	1H	-CH-
~0.5	Multiplet	2H	-CH ₂ - (cyclopropyl)
~0.2	Multiplet	2H	-CH ₂ - (cyclopropyl)

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is typically acquired in CDCl₃.[\[2\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Data for **Cyclopropylmethanol**

Chemical Shift (δ) ppm	Assignment
~68	-CH ₂ OH
~14	-CH-
~4	-CH ₂ - (cyclopropyl)

Note: Data is typically acquired in CDCl₃.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of **cyclopropylmethanol** is as follows:

- **Sample Preparation:** A solution is prepared by dissolving 5-25 mg of **cyclopropylmethanol** in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3).^{[3][4][5]} An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing ($\delta = 0.00$ ppm).^[6] The solution is transferred to a 5 mm NMR tube.^{[3][7]}
- **Instrumentation:** Spectra are typically acquired on a 300 MHz or 400 MHz NMR spectrometer.^{[8][9]}
- **Acquisition Parameters (^1H NMR):**
 - Number of scans: 16-64, depending on the concentration.
 - Relaxation delay: 1-5 seconds to ensure full relaxation of protons.
 - Pulse width: A 90° pulse is typically used.
 - Spectral width: A range of 0-10 ppm is generally sufficient.
- **Acquisition Parameters (^{13}C NMR):**
 - Number of scans: 256 or more may be required due to the low natural abundance of ^{13}C .^[9]
 - Technique: Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.
 - Relaxation delay: 2-10 seconds.
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cyclopropylmethanol** shows characteristic absorptions for the hydroxyl (-OH) group and the C-H bonds of the cyclopropyl and methylene groups.

Table 3: IR Spectral Data for **Cyclopropylmethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~3080, ~3000	Medium	C-H stretch (cyclopropyl)
~2930, ~2870	Strong	C-H stretch (aliphatic -CH ₂ -)
~1450	Medium	CH ₂ scissoring
~1030	Strong	C-O stretch (primary alcohol)

Note: Data corresponds to a neat liquid sample.[\[1\]](#)

Experimental Protocol: IR Spectroscopy

For a liquid sample like **cyclopropylmethanol**, the spectrum is typically obtained using the neat technique.

- Sample Preparation: A small drop of neat **cyclopropylmethanol** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[\[10\]](#) Alternatively, a capillary cell can be used.[\[1\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates or cell is recorded.[\[11\]](#)
 - The sample is placed in the IR beam path, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
 - The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique

used for volatile compounds like **cyclopropylmethanol**.

Table 4: Mass Spectrometry Data (EI) for **Cyclopropylmethanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
72	~15	[M] ⁺ (Molecular Ion)
71	~20	[M-H] ⁺
57	~40	[M-CH ₃] ⁺ or [C ₄ H ₉] ⁺
44	100	[C ₂ H ₄ O] ⁺ (Base Peak)
43	~30	[C ₃ H ₇] ⁺
41	~60	[C ₃ H ₅] ⁺ (Cyclopropyl or Allyl cation)
39	~27	[C ₃ H ₃] ⁺
31	~25	[CH ₂ OH] ⁺

Note: Fragmentation patterns can vary based on the instrument and ionization energy.[\[1\]](#)

Experimental Protocol: Mass Spectrometry (GC-MS)

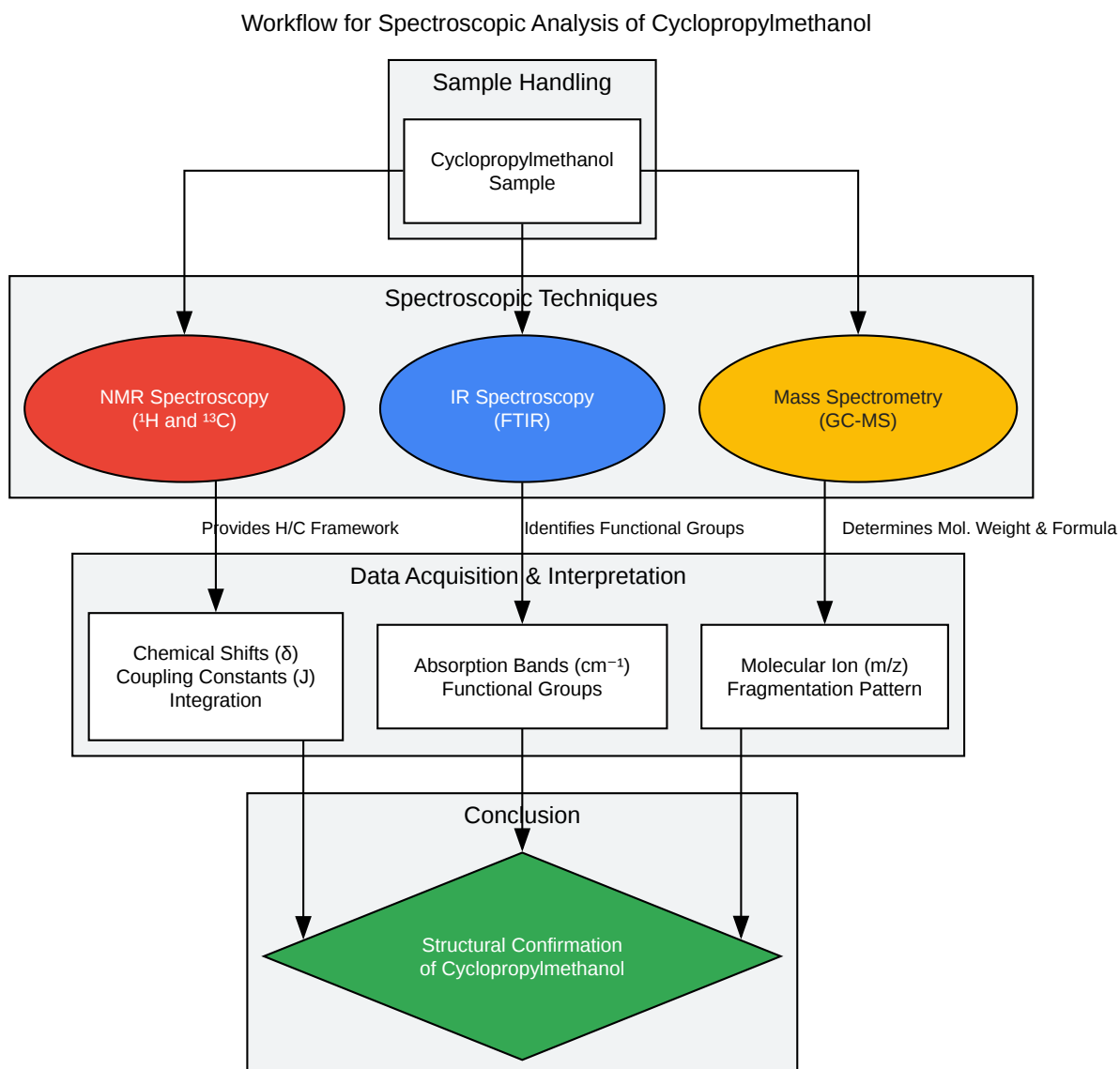
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile liquids like **cyclopropylmethanol**.[\[1\]](#)

- Sample Preparation: A dilute solution of **cyclopropylmethanol** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[\[12\]](#)
- Instrumentation: A GC-MS system is used, which consists of a gas chromatograph for separation and a mass spectrometer for detection.
- Gas Chromatography (GC) Parameters:

- Injector: A small volume (e.g., 1 μL) of the sample solution is injected into the heated injector port.
- Column: A capillary column (e.g., DB-5 or similar) is used to separate the analyte from the solvent and any impurities.
- Oven Program: A temperature gradient is used to ensure good separation and peak shape.
- Mass Spectrometry (MS) Parameters:
 - Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.^[1]
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Scan Range: A mass range of m/z 30-200 is typically scanned to detect the molecular ion and relevant fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of a **cyclopropylmethanol** sample.



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Caption: Workflow for the spectroscopic analysis of **cyclopropylmethanol**.

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